molecular formula C9H9BrN2O2 B3292867 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 882033-34-3

3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3292867
CAS No.: 882033-34-3
M. Wt: 257.08 g/mol
InChI Key: PRRFSQONYVTSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine (CAS 882033-34-3) is a high-purity brominated heterocyclic compound offered for research and development purposes. This chemical serves as a versatile and valuable synthetic building block, or "chemical scaffold," for medicinal chemists . The presence of a bromine atom at the 3-position makes it a suitable substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aromatic and heteroaromatic groups to create novel compound libraries . The 5,6-dimethoxy substitution pattern on the pyridine ring can influence the molecule's electronic properties and its ability to interact with biological targets, similar to other methoxy-substituted bioactive molecules reported in scientific literature . Compounds based on the pyrrolopyridine scaffold are of significant interest in pharmaceutical research for their potential biological activities. Recent studies highlight that structurally similar frameworks are being investigated as potent inhibitors for various targets, including tubulin polymerization for anticancer applications and glycogen synthase kinase-3β (GSK-3β) for neurodegenerative disease research . Researchers can leverage this bromo-intermediate to design and synthesize novel molecules for screening against a range of biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the safety data sheet for handling information. The compound is characterized by the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol .

Properties

IUPAC Name

3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-13-7-3-6-8(5(10)4-11-6)12-9(7)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFSQONYVTSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)NC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[3,2-b]pyridine Core

The following table summarizes key analogs of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine, emphasizing structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Br (C3), OCH₃ (C5, C6) C₉H₉BrN₂O₂ 257.08 Kinase inhibitor precursor; discontinued
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Br (C6), CH₃ (C2) C₈H₇BrN₂ 211.06 Intermediate for anticancer agents
3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine Br (C3), F (C6) C₇H₄BrFN₂ 215.03 Fluorinated analog for PET imaging probes
3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine Br (C3), Cl (C6) C₇H₄BrClN₂ 231.48 Safety data available (GHS-compliant)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (C5), CHO (C3) C₈H₅BrN₂O 225.04 Aldehyde functional group for conjugation

Key Observations :

  • Substituent Position : Bromine at C3 in the target compound contrasts with C5/C6 bromination in pyrrolo[2,3-b]pyridine analogs (e.g., –4). This positional difference affects electronic properties and binding interactions in biological targets.
  • Functional Groups : Methoxy groups (C5, C6) enhance solubility compared to halogenated (F, Cl) or alkyl (CH₃) substituents, which may improve pharmacokinetics .
  • Reactivity : The aldehyde group in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde () enables nucleophilic additions, unlike the inert methoxy groups in the target compound.

Comparison with Pyrrolo[2,3-b]pyridine Derivatives

While the target compound belongs to the pyrrolo[3,2-b]pyridine family, analogs in the pyrrolo[2,3-b]pyridine series (e.g., –4) provide insights into substituent effects:

Compound Name Core Structure Substituents Key Findings Evidence ID
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C5), ethynylpyridine (C3) 75% yield; used in kinase inhibition studies
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3,4-dimethoxyphenyl (C5), NO₂ (C3) Suzuki coupling (58% yield); antimalarial activity

Structural Implications :

  • Electronic Effects: Nitro groups (e.g., in 5-(3,4-dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine) increase electrophilicity, whereas methoxy groups in the target compound act as electron donors .
  • Synthetic Accessibility: Ethynyl substituents () enable Sonogashira couplings, contrasting with the target compound’s reliance on nucleophilic aromatic substitution for bromine introduction .

Biological Activity

Overview

3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. With the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol, this compound exhibits a unique structure that contributes to its reactivity and interaction with biological targets .

The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structure allows it to form hydrogen bonds with specific amino acids in FGFRs, leading to anti-proliferative effects on tumor cells . Additionally, it has been studied for its antibacterial and antimycobacterial properties, showcasing its versatility in pharmacological applications .

Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against various biological targets. The following table summarizes the IC50 values for selected derivatives against FGFRs and other relevant enzymes:

Compound NameTargetIC50 (µM)% Inhibition
This compoundFGFR0.4877%
5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridinePDE4B0.1485%
Compound 11h (related derivative)TNF-α releaseNASignificant

Note: NA indicates data not available from the source.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrrolo[3,2-b]pyridine derivatives, it was found that the compound effectively inhibited tumor cell proliferation in vitro. The mechanism involved blocking FGFR signaling pathways essential for cell growth and survival. This study highlighted the potential of this compound as a lead candidate for developing new cancer therapeutics .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of this compound against various bacterial strains. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Structure-Activity Relationship (SAR)

The presence of methoxy groups at positions 5 and 6 significantly enhances the solubility and bioactivity of the compound. Comparative studies with similar compounds reveal that modifications in substitution patterns can lead to variations in potency and selectivity against biological targets. For instance:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks methoxy groupsDifferent reactivity profile
6-Bromo-1H-pyrrolo[3,2-b]pyridineBromine at position 6Potentially different binding affinities

These variations underscore the importance of structural modifications in optimizing biological activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine to achieve high purity and yield?

  • Methodological Answer :
    Synthesis optimization involves:
  • Regioselective bromination : Use N-bromosuccinimide (NBS) in THF at low temperatures (-78°C) to minimize side reactions .
  • Protection of reactive sites : Tosyl (Ts) groups can stabilize the pyrrolo-pyridine core during subsequent reactions, as demonstrated in analogous compounds (e.g., 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine) .
  • Purification : Silica gel chromatography with gradients of dichloromethane/ethyl acetate (90:10 to 98:2) achieves >98% purity, as seen in similar dimethoxy-substituted derivatives .
  • Yield improvement : Optimize stoichiometry (e.g., 1.2 eq boronic acid in Suzuki couplings) and catalyst loading (2 mol% Pd(PPh₃)₄) to enhance cross-coupling efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, NH protons in DMSO-d₆ resonate at δ 12.93 ppm in similar brominated pyrrolo-pyridines, while methoxy groups appear as singlets near δ 3.8 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₈BrN₂O₂: 283.9845) and detects isotopic patterns for bromine .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in aldehyde derivatives) .

Q. How does the bromine substituent influence the reactivity of the pyrrolo[3,2-b]pyridine core in cross-coupling reactions?

  • Methodological Answer :
    The 3-bromo group acts as a directing site for Suzuki-Miyaura couplings. For example:
  • Suzuki Coupling : React with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis to introduce aryl groups at the 3-position .
  • Limitations : Steric hindrance from 5,6-dimethoxy groups may reduce coupling efficiency; pre-protection (e.g., tosylation) improves reactivity .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the pyrrolo[3,2-b]pyridine core during derivatization?

  • Methodological Answer :
  • Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, enabling selective substitution .
  • Halogen-Dance Reactions : Redistribute bromine atoms under controlled conditions (e.g., using n-BuLi at -78°C) to access alternative regioisomers .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. What strategies resolve contradictions in reported biological activities of 3-bromo-5,6-dimethoxy derivatives across studies?

  • Methodological Answer :
  • Kinase Inhibition Assays : Standardize protocols (e.g., IC₅₀ measurements against SGK-1 kinase) to compare activity across labs .
  • SAR Analysis : Systematically vary substituents (e.g., replacing Br with CF₃ or Cl) and correlate with bioactivity trends .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify consensus mechanisms .

Q. How do structural modifications at the 3-bromo position influence the compound’s kinase inhibitory activity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving binding to kinase ATP pockets (e.g., SGK-1 inhibition IC₅₀ = 0.85 µM in brominated analogs) .
  • Steric Considerations : Bulkier groups (e.g., phenylacetylene) reduce activity due to clashes with hydrophobic kinase domains .
  • Comparative Studies : Replace Br with CN or NO₂ to evaluate electronic vs. steric contributions .

Q. What computational tools are recommended for predicting the binding modes of 3-bromo-5,6-dimethoxy derivatives with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR-2) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., Br → Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.